molecular formula C9H11NO2S B1332339 5-Morpholino-2-thiophenecarbaldehyde CAS No. 24372-49-4

5-Morpholino-2-thiophenecarbaldehyde

Cat. No.: B1332339
CAS No.: 24372-49-4
M. Wt: 197.26 g/mol
InChI Key: MWCGENRKAMIZLZ-UHFFFAOYSA-N
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Description

5-Morpholino-2-thiophenecarbaldehyde is a chemical compound with the molecular formula C₉H₁₁NO₂S. It is known for its unique structure, which includes a morpholine ring attached to a thiophene ring with an aldehyde functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-thiophenecarbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The detailed synthetic route can vary, but a common method involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2-thiophenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: 5-Morpholino-2-thiophenecarboxylic acid.

    Reduction: 5-Morpholino-2-thiophenemethanol.

    Substitution: Various substituted morpholino-thiophene derivatives.

Scientific Research Applications

5-Morpholino-2-thiophenecarbaldehyde is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Morpholino-2-thiophenecarbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Morpholinothiophene-2-carbaldehyde
  • 5-Morpholin-4-ylthiophene-2-carbaldehyde
  • 5-Morpholin-4-yl-thiophene-2-carbaldehyde

Uniqueness

5-Morpholino-2-thiophenecarbaldehyde is unique due to its specific combination of a morpholine ring and a thiophene ring with an aldehyde group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.

Properties

IUPAC Name

5-morpholin-4-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGENRKAMIZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368108
Record name 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-49-4
Record name 5-(4-Morpholinyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24372-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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